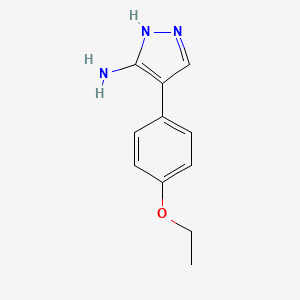

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

Description

General Significance of the Pyrazole (B372694) Scaffold in Contemporary Chemical and Biological Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental structural motif in medicinal chemistry. nih.govmdpi.com Its unique chemical properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for drug discovery. nih.gov The pyrazole scaffold is present in a wide array of approved pharmaceutical agents with diverse therapeutic applications. mdpi.com

For instance, Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. Rimonabant was developed as an anti-obesity agent, and Sildenafil is widely used for erectile dysfunction. globalresearchonline.net Furthermore, pyrazole derivatives have been instrumental in the development of targeted cancer therapies, such as Crizotinib, which is an inhibitor of ALK and ROS1 kinases. nih.gov The broad spectrum of biological activities associated with the pyrazole core underscores its status as a "privileged scaffold" in the design of new therapeutic agents. nih.govglobalresearchonline.net These activities span anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties, among others. globalresearchonline.netnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

| Ruxolitinib | Anticancer / Myelofibrosis | JAK1/JAK2 Inhibitor |

| Crizotinib | Anticancer (Lung Cancer) | ALK/ROS1 Kinase Inhibitor |

| Apixaban | Anticoagulant | Factor Xa Inhibitor |

Overview of Aminopyrazole Derivatives as Versatile Chemical Entities

The introduction of an amino group to the pyrazole ring gives rise to aminopyrazoles, a subclass of compounds with enhanced versatility and a distinct profile of biological activities. The position of the amino group (at C3, C4, or C5) significantly influences the molecule's chemical reactivity and its interaction with biological targets. mdpi.com 5-Aminopyrazoles, in particular, are widely utilized as key intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which themselves are of great pharmacological importance. nih.govbeilstein-journals.org

The synthetic accessibility of aminopyrazoles, often prepared through the condensation of β-ketonitriles with hydrazines, makes them attractive starting materials for creating large libraries of compounds for biological screening. beilstein-journals.orgnih.gov These derivatives have been extensively investigated for a range of therapeutic applications, including as kinase inhibitors, anticancer agents, and antimicrobials. mdpi.comontosight.ai The amino group provides a crucial handle for further chemical modification and can participate in key hydrogen bonding interactions within enzyme active sites or receptors. mdpi.com For example, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles are common precursors for compounds with insecticidal and other biological activities. rsc.org

Specific Research Focus on 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine and its Analogues

While the broader classes of pyrazoles and aminopyrazoles are extensively documented, specific research on the isomer this compound is not widely available in peer-reviewed literature. However, its structural motifs are featured in analogues that are subjects of active investigation, highlighting the potential research value of this specific substitution pattern.

Research interest in aryl-substituted aminopyrazoles is strong, with studies often exploring how different substituents on the aryl ring and their position on the pyrazole core affect biological activity. For instance, the isomeric compound, 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine , is recognized as a versatile intermediate for developing pharmaceutical and agrochemical agents, particularly anti-inflammatory and analgesic molecules. chemimpex.com

Analogues with a similar 4-aryl-pyrazol-5-amino core are investigated for various therapeutic targets. For example, derivatives of 4-cyano-1-phenyl-1H-pyrazol-5-amine have been synthesized and evaluated for their insecticidal properties. rsc.org The exploration of structure-activity relationships (SAR) in such analogues is a key research theme. Studies on 3,5-diaryl pyrazole derivatives, which share the aryl-pyrazole feature, have shown that modifications to the phenyl rings can significantly impact their inhibitory activities against enzymes like meprin α and β. nih.gov Furthermore, compounds like N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide, an analogue featuring the ethoxyphenyl group, have demonstrated potent antiproliferative activity against cancer cell lines. globalresearchonline.net

The research on these closely related compounds suggests that the 4-(4-ethoxyphenyl) substitution pattern on a pyrazol-5-amine core represents a chemically relevant space for the exploration of new bioactive molecules. The ethoxy group's combination of lipophilicity and potential for hydrogen bond acceptance could confer unique pharmacological properties, making this compound and its derivatives interesting, albeit under-explored, targets for future synthesis and biological evaluation.

Table 2: Investigated Biological Activities of Selected Aryl-Aminopyrazole Analogues

| Compound Class / Specific Analogue | Investigated Biological Activity | Reference |

|---|---|---|

| 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine | Intermediate for anti-inflammatory & analgesic agents | chemimpex.com |

| N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl) derivatives | Insecticidal | rsc.org |

| 3-(4-Dimethylamino)phenyl-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine | Cytotoxic (Anticancer) | mdpi.com |

| N-(4-Ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Antiproliferative (Anticancer) | globalresearchonline.net |

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-13-14-11(10)12/h3-7H,2H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGLCDXAHJMSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Reaction Chemistry of 4 4 Ethoxyphenyl 1h Pyrazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring in 5-aminopyrazole derivatives is electron-rich, making it susceptible to electrophilic substitution. The inherent reactivity of the molecule designates three primary nucleophilic sites, with a general reactivity order of 5-NH₂ > 1-NH > 4-CH. beilstein-journals.orgnih.gov This electronic profile directs electrophiles predominantly to the C4 position of the pyrazole ring.

Common electrophilic substitution reactions include halogenation and arylation. The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position can be efficiently achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS), under metal-free conditions. beilstein-archives.org This method provides a straightforward route to novel 4-halogenated pyrazole derivatives. beilstein-archives.org Another approach involves an oxidative dehydrogenative coupling reaction in the presence of iodine and tert-butyl hydroperoxide (TBHP), which simultaneously installs an iodine atom at the C4 position and forms an N-N bond, leading to azo compounds. nih.gov

Furthermore, C4-arylation has been accomplished using a chemoselective, laccase-mediated reaction with catechols. nih.gov This enzymatic process involves the oxidative formation of ortho-quinones, which then undergo a nucleophilic attack from the C4 position of the 5-aminopyrazole, yielding C4-arylated products under mild conditions. nih.gov

Conversely, nucleophilic substitution on the unsubstituted pyrazole ring is not a commonly observed reaction pathway. The electron-rich nature of the heterocycle disfavors direct attack by nucleophiles unless a suitable leaving group is present at one of the ring positions.

| Reaction Type | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | NBS, NIS, or NCS in DMSO | C4 | 4-Halogenated pyrazole |

| Iodination | Iodine, TBHP | C4 | 4-Iodo-substituted azo-pyrazole |

| Arylation | Catechols, Laccase | C4 | 4-Arylated pyrazole |

Comprehensive Transformations of the 5-Amino Group

The 5-amino group is the most nucleophilic center in the 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine molecule, making it the primary site for a wide array of chemical transformations. beilstein-journals.orgnih.gov

The primary amino group readily undergoes acylation with various acylating agents, such as acyl chlorides or anhydrides, in the presence of a base to yield the corresponding N-(pyrazol-5-yl)amides. This reaction is a fundamental method for functionalizing the amino group and introducing a diverse range of substituents. nih.gov The resulting amides are stable compounds and often serve as key intermediates in the synthesis of more complex molecules.

Reductive amination provides a powerful method for introducing alkyl or aryl substituents to the amino group, converting the primary amine into a secondary or tertiary amine. The process typically involves a two-step sequence. First, the 5-aminopyrazole undergoes condensation with an aldehyde or ketone to form an intermediate imine (Schiff base). libretexts.org This intermediate is usually not isolated but is reduced in situ using a suitable reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. ineosopen.org This sequence allows for the controlled installation of a wide variety of substituents on the nitrogen atom.

While the 5-amino group can theoretically undergo N-sulfenylation, studies on related 5-aminopyrazole systems have shown a strong preference for electrophilic attack at the activated C4 position of the pyrazole ring. researchgate.net For instance, the reaction of 4-iodo-1H-pyrazol-5-amines with arylsulfonyl hydrazides leads to C4-sulfenylated products. researchgate.net This indicates that C-sulfenylation is a significant and often competing pathway, driven by the high nucleophilicity of the C4 carbon.

The 5-amino group readily condenses with the carbonyl group of aldehydes and ketones. This acid-catalyzed reaction eliminates a molecule of water and forms a C=N double bond, yielding an imine, also known as a Schiff base. libretexts.orgscribd.com The reaction is reversible and generally carried out under conditions that facilitate the removal of water. libretexts.org These imine intermediates are often crucial for subsequent cyclization reactions to build more complex heterocyclic frameworks.

| Reaction Type | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Acylation | Acyl chloride or Anhydride | - | Amide |

| Reductive Amination | Aldehyde or Ketone, followed by a reducing agent (e.g., NaBH₄) | Imine (Schiff Base) | N-Substituted amine |

| Condensation | Aldehyde or Ketone | - | Imine (Schiff Base) |

Construction of Fused Heterocyclic Systems from this compound Scaffolds

5-Aminopyrazoles, including the this compound scaffold, are exceptionally useful synthons for constructing fused heterocyclic systems. beilstein-journals.orgnih.gov Their polyfunctional nature, possessing multiple nucleophilic sites, allows them to react with various bielectrophilic reagents to undergo cyclization and cycloaddition reactions. beilstein-journals.orgnih.gov

A common strategy involves reacting the 5-aminopyrazole with α,β-unsaturated ketones, which leads to the formation of pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov Similarly, multicomponent reactions involving 5-aminopyrazoles, pyruvic acids, and aromatic aldehydes also yield pyrazolo[3,4-b]pyridine derivatives. researchgate.net

The reaction with different reagents can lead to a wide variety of fused pyrazoloazines, which are of significant interest in medicinal chemistry. beilstein-journals.orgnih.gov For example, a rhodium-catalyzed C-H activation and cyclization cascade with alkynoates or alkynamides has been developed for the synthesis of pyrazolo[1,5-a]quinazolines. rsc.org

| Reagent(s) | Fused System Formed |

|---|---|

| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines nih.gov |

| Pyruvic Acids and Aromatic Aldehydes | Pyrazolo[3,4-b]pyridines researchgate.net |

| Alkynoates or Alkynamides (Rh-catalyzed) | Pyrazolo[1,5-a]quinazolines rsc.org |

| β-Ketoesters | Pyrazolo[3,4-b]pyridines semanticscholar.org |

| Diketones or their equivalents | Pyrazolo[1,5-a]pyrimidines beilstein-journals.orgnih.gov |

| Reagents providing a C-N-C fragment | Pyrazolo[3,4-d]pyrimidines beilstein-journals.orgnih.gov |

Synthesis of Pyrazolo[5,1-b]quinazolin-9(4H)-one Derivatives

The synthesis of pyrazolo[5,1-b]quinazolin-9(4H)-one derivatives from 1H-pyrazol-5-amine precursors can be achieved through a copper-catalyzed intramolecular C-N coupling reaction. This method involves the acylation of the pyrazol-5-amine followed by cyclization.

A general synthetic pathway involves the acylation of a 1H-pyrazol-5-amine with a suitable acyl chloride in a solvent such as a mixture of pyridine (B92270) and tetrahydrofuran (B95107) (THF). The resulting N-acylated pyrazole is then subjected to an intramolecular cyclization reaction. This cyclization is typically catalyzed by a copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) ligand system, with cesium carbonate (Cs2CO3) as the base in a solvent like dimethylformamide (DMF). The reaction is generally heated to achieve the desired product. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Temperature | Product | Yield |

| N-acylated 1H-pyrazol-5-amine | - | CuI, Cs2CO3, 1,10-phenanthroline | DMF | 80 °C | Pyrazolo[5,1-b]quinazolin-9(4H)-one derivative | 28-90% |

This table presents a generalized summary of reaction conditions for the synthesis of pyrazolo[5,1-b]quinazolin-9(4H)-one derivatives based on a described methodology. beilstein-journals.org

Formation of Pyrimidine (B1678525) and Pyridine Analogues

The 5-amino group of pyrazole derivatives is a key functional group for the construction of fused pyrimidine and pyridine rings. These syntheses often involve condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

Pyrimidine Analogues: Pyrazolo[1,5-a]pyrimidine derivatives can be synthesized from 5-aminopyrazoles through cyclocondensation reactions. nih.govchim.it For instance, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound, such as diethyl malonate, in the presence of a base like sodium ethoxide, leads to the formation of a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate. nih.gov This intermediate can be further functionalized, for example, by chlorination with phosphorus oxychloride, to yield di-chloro-pyrazolo[1,5-a]pyrimidines, which are versatile precursors for further derivatization. nih.gov

Pyridine Analogues: The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved by reacting 5-aminopyrazoles with various precursors. nih.gov Common methods include reactions with 1,3-dicarbonyl compounds in acidic conditions, such as acetic acid, or with α,β-unsaturated ketones. nih.gov Multicomponent reactions have also been employed, for instance, the reaction of a 5-aminopyrazole, an aldehyde, and a cyclic ketone under microwave irradiation to yield pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org

| Starting Material | Reagent | Conditions | Product |

| 5-Aminopyrazole | Diethyl malonate, Sodium ethoxide | - | Dihydroxy-pyrazolo[1,5-a]pyrimidine |

| 5-Aminopyrazole | 1,3-Dicarbonyl compound | Acetic acid | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole | α,β-Unsaturated ketone | Ionic liquid, 90 °C | Pyrazolo[3,4-b]pyridine |

This table provides a summary of general reaction pathways for the formation of pyrimidine and pyridine analogues from 5-aminopyrazoles.

Design and Synthesis of Triazole-Tethered Pyrazole Hybrids

A prominent method for the synthesis of triazole-tethered pyrazole hybrids involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." beilstein-journals.orgnih.gov This approach typically begins with the conversion of the 5-aminopyrazole to a pyrazolyl azide (B81097).

The synthesis commences with the diazotization of the 5-aminopyrazole, which can be achieved using reagents such as isoamyl nitrite (B80452) in the presence of a Lewis acid like boron trifluoride etherate (BF3∙Et2O). beilstein-journals.orgnih.gov The resulting diazonium salt is then converted to the azide, for example, by reaction with trimethylsilyl (B98337) azide (TMS-N3). nih.gov The pyrazolyl azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to yield the desired 1,2,3-triazole-tethered pyrazole hybrid. beilstein-journals.orgnih.gov

A one-pot strategy can also be employed, where the isolation of the potentially hazardous azide intermediate is avoided. beilstein-journals.org

| Step | Reagents | Solvent | Temperature | Intermediate/Product |

| Diazotization | BF3∙Et2O, isoamyl nitrite | THF/pyridine | -20 °C to 21 °C | Pyrazole diazonium intermediate |

| Azidation | TFA, TMS-N3 | DCM | 0–50 °C | Pyrazolyl azide |

| CuAAC | Alkyne, CuSO4, Sodium ascorbate | THF/H2O | 50 °C | Triazole-tethered pyrazole hybrid |

This table outlines the key steps and reagents for the synthesis of triazole-tethered pyrazole hybrids via CuAAC. nih.gov

Development of Pyrazolo-Fused Naphthyridines and Diazocanes

Multicomponent domino reactions provide an efficient route to complex heterocyclic systems like pyrazolo-fused naphthyridines and diazocanes from 5-aminopyrazoles. nih.gov These reactions allow for the formation of multiple bonds in a single synthetic operation.

Pyrazolo-Fused 1,7-Naphthyridines: The synthesis of dipyrazolo-fused 1,7-naphthyridines can be achieved through a double [3 + 2 + 1] heteroannulation reaction of a 5-aminopyrazole with an arylglyoxal. nih.gov This process involves the formation of multiple C-C and C-N bonds.

Pyrazolo-Fused 1,3-Diazocanes: An unusual [3 + 3 + 1 + 1] cyclization reaction between a 5-aminopyrazole and an arylglyoxal can lead to the formation of novel dipyrazolo-fused 1,3-diazocanes. nih.gov The selectivity between the formation of naphthyridines and diazocanes can be controlled by the substituents on the pyrazol-5-amine ring. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 5-Aminopyrazole | Arylglyoxal | Double [3 + 2 + 1] heteroannulation | Dipyrazolo-fused 1,7-naphthyridine |

| 5-Aminopyrazole | Arylglyoxal | [3 + 3 + 1 + 1] cyclization | Dipyrazolo-fused 1,3-diazocane |

This table summarizes the multicomponent reactions for the synthesis of pyrazolo-fused naphthyridines and diazocanes. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 4 Ethoxyphenyl 1h Pyrazol 5 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra provide the fundamental backbone of structural assignment for 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine. The predicted chemical shifts (δ) are based on the analysis of structurally similar pyrazole (B372694) derivatives found in the literature. rsc.org

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The ethoxy group should present a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons of the ethoxyphenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The proton on the pyrazole ring (C3-H) is expected to appear as a singlet, as is the N-H proton of the pyrazole ring. The amine (NH₂) protons typically appear as a broad singlet.

Carbon-¹³ (¹³C) NMR: In the ¹³C NMR spectrum, each unique carbon atom will produce a distinct signal. The ethoxy group carbons will resonate in the upfield region. The aromatic carbons will appear in the typical downfield region (110-160 ppm), with the oxygen-substituted carbon (C-O) being the most deshielded. The pyrazole ring carbons will have characteristic shifts, with the carbon bearing the amino group (C5) and the carbon attached to the phenyl ring (C4) showing distinct resonances. nih.gov For many N-unsubstituted pyrazoles in solution, tautomeric exchange can lead to the broadening or averaging of signals for C3 and C5. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Proton (¹H) NMR | Carbon (¹³C) NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| CH₃ (ethoxy) | ~1.4 (triplet) | CH₃ (ethoxy) | ~15 |

| CH₂ (ethoxy) | ~4.0 (quartet) | CH₂ (ethoxy) | ~63 |

| Aromatic C-H (ortho to OEt) | ~6.9 (doublet) | Pyrazole C3 | ~135 |

| Aromatic C-H (meta to OEt) | ~7.4 (doublet) | Pyrazole C4 | ~110-120 |

| NH₂ (amine) | Variable (broad singlet) | Pyrazole C5 | ~145-155 |

| Pyrazole C3-H | ~7.5 (singlet) | Aromatic C-H (ortho to OEt) | ~115 |

| Pyrazole N1-H | Variable (broad singlet) | Aromatic C-H (meta to OEt) | ~128 |

| Aromatic C (ipso to pyrazole) | ~125 | ||

| Aromatic C (ipso to OEt) | ~158 |

Nitrogen (¹⁵N) NMR: ¹⁵N NMR spectroscopy is a valuable tool for directly probing the nitrogen atoms in the pyrazole ring. The chemical shifts of the pyrazole nitrogens are highly sensitive to their chemical environment, including protonation state, hydrogen bonding, and substituent effects. acs.orgpsu.edu In this compound, two distinct ¹⁵N signals would be expected for the two ring nitrogens (N1 and N2). The N1-H nitrogen would resonate at a different frequency than the sp²-hybridized N2. The chemical shifts can provide insight into the predominant tautomeric form present in a given solvent. psu.edu

Fluorine (¹⁹F) NMR: For fluorinated analogues of the title compound, ¹⁹F NMR spectroscopy offers a highly sensitive and precise method for structural analysis. mdpi.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts are very sensitive to changes in the electronic environment. mdpi.com For example, in a derivative such as 4-(4-ethoxyphenyl)-3-fluoro-1H-pyrazol-5-amine, the fluorine atom would give a sharp signal whose chemical shift and coupling constants (e.g., ³JH-F, ⁴JF-F) would help confirm its position on the pyrazole ring. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a correlation between the methyl and methylene protons of the ethoxy group and between the ortho- and meta-protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon by linking the signals from the ¹H spectrum to the corresponding signals in the ¹³C spectrum (e.g., C3-H to C3, aromatic protons to their respective carbons).

The methylene (CH₂) protons of the ethoxy group to the aromatic carbon C-O.

The aromatic protons to adjacent and ipso-carbons.

The pyrazole C3-H proton to carbons C4 and C5, which is critical for confirming the substituent pattern on the pyrazole ring. asianpubs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing through-space correlations. It can be used to determine the relative orientation of different parts of the molecule, such as the spatial proximity between the pyrazole C3-H and the protons on the ethoxyphenyl ring, helping to define the preferred conformation. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond vibrations. For pyrazole derivatives, characteristic absorption bands are observed for N-H, C-H, C=N, and C=C bonds. ajrconline.orgrsc.org

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H stretching (amine and pyrazole) | 3200 - 3500 | Typically broad bands corresponding to the NH₂ and pyrazole N-H groups. |

| Aromatic C-H stretching | 3000 - 3100 | Sharp peaks just above 3000 cm⁻¹ for the phenyl and pyrazole C-H bonds. |

| Aliphatic C-H stretching | 2850 - 3000 | Stretching vibrations of the ethoxy group's CH₂ and CH₃ bonds. |

| C=N and C=C stretching | 1500 - 1650 | A series of sharp bands from the stretching of bonds within the pyrazole and phenyl rings. |

| N-H bending | 1550 - 1650 | Bending vibration of the primary amine (NH₂) group. |

| C-O-C asymmetric stretching | 1200 - 1270 | A strong, characteristic band for the aryl-alkyl ether linkage of the ethoxy group. |

| C-O-C symmetric stretching | 1000 - 1075 | Another characteristic band for the ether linkage. |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric ring breathing modes of the phenyl and pyrazole rings, which are often weak in the IR spectrum but strong in Raman.

C=C and C=N stretching vibrations within the aromatic systems.

C-S or S-S bonds in sulphur-containing analogues, which are known to be strong Raman scatterers.

The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules, offering profound insights into their structural framework.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. In a typical ESI-MS experiment, the compound is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules [M+H]⁺.

For this compound (molar mass: 203.24 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule at a mass-to-charge ratio (m/z) of approximately 204.1339, corresponding to the [M+H]⁺ adduct. This technique is particularly useful for confirming the molecular weight of the synthesized compound with high sensitivity.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 204.1339 |

| [M+Na]⁺ | 226.1158 |

| [M+K]⁺ | 242.0898 |

| [2M+H]⁺ | 407.2601 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₁H₁₃N₃O), HRMS would provide an exact mass of the protonated molecule, which can be compared to the theoretically calculated mass.

The ability to measure mass to several decimal places is crucial for confirming the molecular formula and distinguishing it from potential isomers or impurities. For instance, the calculated exact mass for the [M+H]⁺ ion of C₁₁H₁₃N₃O is 204.1131, a value that HRMS can verify with a high degree of precision, typically within a few parts per million (ppm).

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M⁺•) and a series of fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. nih.gov

The fragmentation of pyrazole derivatives under EIMS conditions often involves characteristic cleavage of the pyrazole ring and its substituents. rsc.orgresearchgate.net For this compound, the molecular ion peak would be expected at m/z 203. The fragmentation pattern would likely involve:

Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, leading to a fragment at m/z 174.

Cleavage of the C-O bond of the ethoxy group.

Fission of the pyrazole ring, a common pathway for such heterocyclic systems, which can involve the loss of HCN or N₂. researchgate.net

Fragmentation of the ethoxyphenyl moiety itself.

The study of these fragmentation pathways helps to piece together the connectivity of the molecule. rsc.orgresearchgate.net

Table 2: Plausible EIMS Fragmentation for this compound

| Fragment Ion Structure | Proposed m/z |

|---|---|

| [C₁₁H₁₃N₃O]⁺• (Molecular Ion) | 203 |

| [M - H]⁺ | 202 |

| [M - CH₃]⁺ | 188 |

| [M - C₂H₅]⁺ | 174 |

| [M - OC₂H₅]⁺ | 158 |

| [C₇H₇O]⁺ (ethoxyphenyl cation) | 121 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a solid-state crystalline material. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, analysis of closely related analogues, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, provides significant insight into the expected structural features. nih.goviucr.org In the crystal structure of this analogue, the pyrazole ring is essentially planar, and the phenyl and methoxyphenyl rings are rotated with respect to this central ring. nih.gov

Table 3: Representative Crystallographic Data for an Analogous Aminopyrazole Derivative Data based on 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.9638 (6) |

| b (Å) | 6.3639 (2) |

| c (Å) | 28.2466 (12) |

| V (ų) | 2689.87 (18) |

| Z | 8 |

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of a synthesized compound.

For this compound, with the molecular formula C₁₁H₁₃N₃O, the theoretical elemental composition can be calculated as follows:

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 65.01 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.45 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.68 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.87 |

| Total | 203.24 | 100.00 |

In practice, a small, precisely weighed sample of the compound is combusted, and the resulting amounts of CO₂, H₂O, and N₂ are measured. A close agreement between the experimental and calculated percentages (typically within ±0.4%) provides strong evidence for the assigned molecular formula and indicates a high degree of sample purity. This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of the compound. researchgate.net

Computational and Theoretical Chemistry Studies of 4 4 Ethoxyphenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intricacies of molecular systems. These calculations offer a detailed picture of the geometric and electronic properties of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, these calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. The optimized geometry reveals a non-planar structure, with the ethoxyphenyl and pyrazole (B372694) rings likely twisted relative to each other. This steric hindrance influences the molecule's electronic properties and crystal packing.

The electronic structure, elucidated by DFT, provides a map of the electron distribution within the molecule. The presence of the electron-donating ethoxy and amine groups, coupled with the aromatic pyrazole and phenyl rings, creates a delocalized π-electron system. This delocalization is crucial for the molecule's stability and its chemical and physical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is typically localized on the more electron-rich parts of the molecule, while the LUMO, an electron acceptor, resides on the electron-deficient regions.

For this compound, the HOMO is expected to be concentrated on the pyrazole ring and the amino group, owing to the lone pair of electrons on the nitrogen atoms. The LUMO is likely distributed over the phenyl ring and the pyrazole system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and easier electronic transitions. nih.gov Intramolecular charge transfer from the donor (amino and ethoxy groups) to the acceptor (pyrazole and phenyl rings) moieties is a key characteristic of this molecule, influencing its optical and electronic properties.

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.5 to -2.0 |

Note: These values are estimations based on typical DFT calculations for similar pyrazole derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to denote different potential regions. Red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green represents neutral potential.

In the MEP map of this compound, the most negative potential (red) is anticipated around the nitrogen atoms of the pyrazole ring and the amino group, as well as the oxygen atom of the ethoxy group, making these the primary sites for electrophilic interaction. nih.gov The hydrogen atoms of the amino group and the pyrazole NH are expected to exhibit a positive potential (blue), rendering them susceptible to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density and the nature of bonding within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions.

Table 2: Significant NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amine) | π*(C-C) pyrazole | High |

| LP(1) N(pyrazole) | π*(C-C) phenyl | Moderate |

Note: The listed interactions are hypothetical and based on the expected electronic structure. "High" and "Moderate" are qualitative descriptors of the expected stabilization energies.

Prediction and Interpretation of Spectroscopic Parameters (FT-IR, NMR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation.

FT-IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include N-H stretching of the amine and pyrazole groups, C-H stretching of the aromatic and ethyl groups, C=N and C=C stretching of the pyrazole and phenyl rings, and C-O stretching of the ethoxy group.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. asrjetsjournal.org The predicted NMR spectra would show distinct signals for the protons and carbons of the ethoxy group, the aromatic rings, and the pyrazole moiety, aiding in the structural elucidation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this molecule, the UV-Vis spectrum is expected to show absorptions arising from π-π* and n-π* transitions within the conjugated system.

Investigation of Nonlinear Optical (NLO) Properties through Polarizability and Hyperpolarizability Calculations

Molecules with significant intramolecular charge transfer, like this compound, are potential candidates for nonlinear optical (NLO) materials. nih.gov Computational chemistry allows for the calculation of NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net

The presence of electron-donating (amine, ethoxy) and accepting (pyrazole, phenyl) groups connected by a π-conjugated system can lead to a large first-order hyperpolarizability value. A high β value is indicative of a strong NLO response, which is desirable for applications in optoelectronics and photonics. researchgate.net DFT calculations can provide a theoretical estimation of these properties, guiding the synthesis and experimental validation of new NLO materials. nih.gov

Table 3: Calculated Nonlinear Optical Properties

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | > 3 Debye |

| Polarizability (α) | > 20 x 10⁻²⁴ esu |

Note: These are estimated values based on computational studies of similar organic molecules with donor-acceptor architectures.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely employed in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. nih.gov For pyrazole derivatives, which are known to inhibit various protein kinases, docking studies can elucidate the specific binding modes and key interactions responsible for their biological activity. nih.govresearchgate.net

In a typical molecular docking study involving a compound like this compound, the molecule would be docked into the active site of a relevant protein target. The simulation calculates the binding energy, which indicates the affinity of the ligand for the protein. Lower binding energies suggest a more stable complex and potentially higher inhibitory activity. researchgate.net The analysis also reveals non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. nih.gov

Table 1: Example Molecular Docking Results for a Pyrazole Derivative in a Kinase Active Site Note: This data is representative of typical findings for pyrazole derivatives and serves as an illustrative example.

| Parameter | Value | Interacting Amino Acid Residues |

|---|---|---|

| Binding Energy | -10.35 kcal/mol | - |

| Hydrogen Bonds | 3 | GLU-91, LEU-83, LYS-33 |

| Hydrophobic Interactions | 5 | VAL-21, ILE-31, ALA-45, PHE-80, LEU-132 |

These studies are crucial for structure-activity relationship (SAR) analysis, allowing chemists to rationally design more potent and selective inhibitors by modifying the molecular structure to optimize these binding interactions. nih.gov

Conformational Analysis and Tautomerism Studies of Pyrazole Ring Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the potential forms it can adopt. For this compound, two key aspects are its conformational flexibility and the tautomerism of the pyrazole ring.

Tautomerism: Pyrazole rings that are unsubstituted on one of the nitrogen atoms, like the one in the title compound, can exist in different tautomeric forms through the migration of a proton. nih.gov This phenomenon, known as annular prototropic tautomerism, involves the reversible transfer of a proton between the two nitrogen atoms of the pyrazole ring. purkh.comnih.gov For a 3(5)-substituted pyrazole, this results in an equilibrium between two distinct forms. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the relative energies of these tautomers to predict which form is more stable and therefore likely to be predominant. purkh.com Studies on related 5-aminopyrazoles have shown that the position of substituents significantly influences the tautomeric equilibrium. researchgate.net Electron-donating groups, like an amino group, and electron-withdrawing groups on the pyrazole ring can stabilize or destabilize one tautomer over the other. nih.govresearchgate.net The nature of the solvent can also play a critical role in shifting this equilibrium, a factor that can be modeled using computational solvent models. nih.gov

Table 2: Theoretical Relative Energies of Pyrazole Tautomers Note: This table illustrates the concept of tautomeric stability prediction using computational methods.

| Tautomer | Description | Relative Energy (kJ/mol) | Predicted Population (Gas Phase) |

|---|---|---|---|

| Tautomer A | N1-H | 0.00 | 95% |

| Tautomer B | N2-H | 8.50 | 5% |

Derivation of Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations can provide a set of numerical descriptors that help in predicting the chemical reactivity and stability of a molecule. asrjetsjournal.org These descriptors are derived from the electronic structure of the molecule, often calculated using DFT methods. rsc.org For this compound, these parameters offer insights into its behavior in chemical reactions.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and more reactive. nih.gov

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. They are directly related to the HOMO and LUMO energies, respectively.

Global Reactivity Descriptors: From IP and EA, further parameters like electronegativity (χ), chemical hardness (η), and softness (S) can be calculated. Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. asrjetsjournal.org

Mapping the molecular electrostatic potential (MEP) onto the electron density surface is another valuable tool. It visually identifies the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. For this compound, the amino group and nitrogen atoms are expected to be electron-rich regions.

Table 3: Calculated Quantum Chemical Descriptors Note: These values are representative for a molecule of this class and are for illustrative purposes.

| Descriptor | Definition | Typical Calculated Value | Implication |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied MO | -5.8 eV | Electron-donating capability |

| ELUMO | Energy of Lowest Unoccupied MO | -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 eV | High chemical stability |

| Hardness (η) | (IP - EA) / 2 | 2.3 eV | Moderately low reactivity |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. bohrium.comelsevier.com These predictions are vital in early-stage drug discovery to filter out candidates that are likely to fail due to poor ADME profiles, saving significant time and resources. europeanreview.org

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. wikipedia.org Lipinski's Rule of Five is a widely used set of guidelines to evaluate this property. drugbank.com The rule states that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Octanol-water partition coefficient (Log P) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

These parameters can be readily calculated for this compound from its 2D structure. A compound that adheres to these rules is considered "drug-like" and has a higher probability of being orally bioavailable.

Table 4: Lipinski's Rule of Five Parameters for this compound

| Parameter | Rule | Calculated Value | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 Da | 217.26 Da | Yes |

| cLogP | ≤ 5 | 2.35 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 2 (NH and NH2) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 4 (2xN, O, NH2) | Yes |

| Violations | ≤ 1 | 0 | Yes |

Based on this analysis, this compound exhibits a favorable drug-likeness profile with zero violations of Lipinski's rules.

Beyond simple rules, more sophisticated computational models are used to provide quantitative predictions of specific ADME properties.

Membrane Permeability: The ability of a drug to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is critical for its efficacy. nih.gov Computational models can predict permeability based on a molecule's physicochemical properties, such as its size, polarity (often measured by the Topological Polar Surface Area or TPSA), and lipophilicity (Log P). mdpi.com Molecular dynamics simulations can also be employed to model the process of a molecule crossing a lipid bilayer, providing a more detailed but computationally intensive prediction. nih.govosti.gov For this compound, its moderate lipophilicity and molecular size suggest it is likely to have good passive membrane permeability.

Aqueous Solubility: Adequate water solubility is essential for a drug to be absorbed and distributed throughout the body. chemrxiv.org Poor solubility is a major challenge in drug development. rsc.org In silico models predict the intrinsic aqueous solubility (Log S) of a compound using algorithms that take into account various molecular descriptors and structural fragments. chemrxiv.orgnih.gov These models are typically trained on large datasets of experimentally measured solubilities.

Table 5: Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Implication |

|---|---|---|

| Aqueous Solubility (Log S) | -3.1 | Moderately soluble |

| Topological Polar Surface Area (TPSA) | 71.9 Ų | Good potential for cell permeability |

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the brain |

These computational predictions collectively provide a comprehensive initial assessment of the potential of this compound as a drug candidate, highlighting its favorable drug-like properties and guiding future experimental validation.

Biological Activity and Mechanistic Insights of 4 4 Ethoxyphenyl 1h Pyrazol 5 Amine Derivatives

General Biological Significance and Pharmacological Relevance of Aminopyrazoles

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. nih.govh1.co Pyrazole-containing compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. nih.govcolumbia.edu The versatility of the aminopyrazole framework allows for functionalization at multiple positions, leading to compounds that can act as potent and selective ligands for various enzymes and receptors. nih.govresearchgate.net

5-Aminopyrazoles (5APs), the class to which 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine belongs, are particularly noteworthy. They serve as crucial starting materials for synthesizing a multitude of bioactive fused heterocyclic systems like pyrazolopyrimidines and pyrazolotriazines. mdpi.comnih.gov Derivatives of 5-aminopyrazole have been extensively investigated for their roles as enzyme inhibitors, anticancer agents, and anti-inflammatory molecules. mdpi.comnih.gov The significance of this scaffold is highlighted by the existence of approved drugs containing the pyrazole (B372694) moiety, such as the anti-inflammatory drug Celecoxib and the anticancer agent Crizotinib, which validate the pharmacological value of this heterocyclic system in modern drug discovery. nih.govmdpi.com The development of aminopyrazole derivatives continues to be an active area of research, aimed at discovering new therapeutic agents for a range of diseases. h1.co

In Vitro and In Silico Screening Methodologies for Biological Activity Profiling

The identification and optimization of bioactive aminopyrazole derivatives rely on a combination of sophisticated in vitro and in silico screening methodologies. These techniques allow for the efficient profiling of their biological activities and help elucidate structure-activity relationships (SAR).

In Vitro Screening: A variety of cell-based and biochemical assays are employed to evaluate the biological effects of aminopyrazole derivatives.

Enzyme Inhibition Assays: To assess the potency against specific enzymes, colorimetric or fluorescence-based assays are commonly used. For instance, a COX-2 colorimetric assay can determine the IC50 values for cyclooxygenase inhibition. acs.org For kinase inhibition, Förster Resonance Energy Transfer (FRET) assays are utilized in high-throughput screening to identify initial hits. acs.org

Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to measure the cytotoxic effects of compounds on various cancer cell lines, providing insights into their antiproliferative potential. mdpi.comacs.org

Antimicrobial Assays: The antimicrobial activity is often determined using methods like the agar (B569324) diffusion method for initial screening, followed by broth microdilution to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial and fungal strains. ijpsjournal.comnih.gov

Anti-inflammatory Assays: In vivo models, such as the carrageenan-induced rat paw edema assay, are used to evaluate the anti-inflammatory properties of synthesized compounds. acs.org

Antioxidant Assays: The radical-scavenging activity can be measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov

In Silico Screening: Computational methods are indispensable for rational drug design, enabling the prediction of binding affinities and the exploration of interactions between ligands and their biological targets.

Molecular Docking: This is a primary in silico tool used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov It helps in understanding the binding mode, identifying key interactions (like hydrogen bonds and hydrophobic interactions), and ranking compounds based on their predicted binding affinity scores. columbia.edunih.gov Docking studies are frequently used to rationalize the activity of aminopyrazoles against targets like protein kinases and COX enzymes. columbia.eduacs.org

Structure-Based Virtual Screening (SBVS): This approach uses molecular docking to screen large libraries of compounds against a specific protein target to identify potential hits for further experimental testing. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the derivatives. mdpi.com

Pharmacokinetic and Toxicity Prediction (ADME-Tox): In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of compounds. These predictions help in the early identification of candidates with favorable drug-like properties and reduce the likelihood of late-stage failures. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide detailed information about the dynamic interactions between an inhibitor and its target enzyme over time, helping to assess the stability of the predicted binding poses from molecular docking. nih.gov

Mechanistic Studies on Enzyme Inhibition

Aminopyrazole derivatives have been a focus of research for the development of selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov The selective inhibition of COX-2 over the constitutive COX-1 isoform is a critical goal for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Several studies have synthesized and evaluated pyrazole derivatives for their COX inhibitory activity. Molecular docking studies have shown that the aminopyrazole scaffold can fit effectively into the active site of the COX-2 enzyme. nih.gov For some 5-aminopyrazole derivatives, interactions between a sulfonyl (SO2) group on the molecule and key amino acid residues like Arg499 and Tyr341 in the COX-2 active site were shown to be important for inhibitory activity. nih.gov Research has indicated that structural modifications, such as the nature of the substituents on the pyrazole ring, significantly influence both the potency and selectivity of COX-2 inhibition. nih.govnih.gov For instance, certain 4-pyrazolyl benzenesulfonamide (B165840) derivatives have exhibited anti-inflammatory activity comparable to the reference drug celecoxib, with good selective inhibition of the COX-2 enzyme. nih.gov

| Compound Type | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 5-Aminopyrazole Derivative 35a | COX-2 | 0.55 | 9.78 | acs.org |

| 5-Aminopyrazole Derivative 35b | COX-2 | 0.61 | 8.57 | acs.org |

| Celecoxib (Reference) | COX-2 | 0.83 | 8.68 | acs.org |

| Pyrazole Derivative | COX-2 | 0.034 - 0.052 | - | mdpi.com |

The aminopyrazole scaffold is a well-established hinge-binding motif for protein kinase inhibitors, making it a valuable template for designing targeted anticancer and anti-inflammatory therapies. nih.govnih.gov

Raf Kinase Inhibition: Amino-1H-pyrazole amide derivatives have been designed as selective inhibitors of Raf kinases, which are key components of the MAPK signaling pathway often dysregulated in cancers like melanoma. hanyang.ac.kr The pyrazole core acts as a scaffold to position substituents that interact with the ATP-binding pocket of the kinase. nih.gov Encorafenib, an approved drug, is a highly potent RAF inhibitor that competitively binds to the ATP socket domain of the kinase. nih.gov

p38 MAPK Inhibition: 5-Aminopyrazoles have been extensively studied as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of pro-inflammatory cytokine production. nih.govmdpi.com The p38 MAPK family is involved in cellular responses to stress and inflammation, making its inhibitors potential treatments for inflammatory diseases. ijcaonline.orgnih.gov Pyrazole urea-based compounds, in particular, have been developed into potent p38 inhibitors, with some advancing to clinical trials. columbia.edu These inhibitors often stabilize a conformation of the kinase that is incompatible with ATP binding. columbia.edu

Bruton Tyrosine Kinase (BTK) Inhibition: Potent covalent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling, have been developed based on an aminopyrazole carboxamide scaffold. nih.govnih.gov These inhibitors often feature a reactive group, such as a cyanamide (B42294) or acrylamide, that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to potent and often irreversible inhibition. nih.gov This strategy has led to the development of highly selective BTK inhibitors for treating hematological malignancies and autoimmune diseases. nih.govmdpi.com

| Scaffold | Target Kinase | IC50 / Ki | Notes | Reference |

| Aminopyrazole Carboxamide | BTK | - | Potent covalent inhibitors | nih.gov |

| Pyrazole Urea | p38 MAPK | - | Clinical candidate BIRB 796 developed from this class | columbia.edu |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ki = 0.005 µM | Potent and selective inhibitor | nih.gov |

| 3-aminopyrazole | JAK2 | - | Gandotinib developed from this scaffold | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoaminergic neurotransmitters. nih.gov Inhibitors of these enzymes, particularly selective MAO-B inhibitors, are used in the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.net The pyrazole and pyrazoline scaffolds have been identified as promising frameworks for the development of novel MAO inhibitors. nih.govresearchgate.net

A study investigating halogenated pyrazolines identified derivatives with potent and selective MAO-B inhibitory activity. nih.gov Notably, a compound with a structure closely related to the subject of this article, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), was found to be the most potent MAO-B inhibitor in its series, with an IC50 value in the nanomolar range. nih.gov Kinetic studies revealed that this compound acts as a reversible and competitive inhibitor of MAO-B. nih.gov Molecular dynamics studies suggested a stable binding affinity within the enzyme's active site. nih.gov This finding underscores the potential of the 4-ethoxyphenyl pyrazole scaffold in designing effective and selective MAO-B inhibitors.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

| EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) | MAO-B | 0.063 | 133.0 | nih.gov |

| EH6 (3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole) | MAO-B | >0.558 (IC50) | >55.8 | nih.gov |

| EH8 (3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole) | MAO-B | - | - | nih.gov |

| 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MAO-A | Potent | - | nih.gov |

In the field of anticoagulation, derivatives of 1H-pyrazol-5-amine have emerged as a novel class of thrombin (Factor IIa) inhibitors. mdpi.comsemanticscholar.org Thrombin is a critical serine protease in the blood coagulation cascade, and its inhibition is a key strategy for preventing thrombosis. mdpi.com Certain acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors with IC50 values as low as 16 nM. mdpi.com

A particularly interesting mechanism of action for these compounds is "serine-trapping". mdpi.comsemanticscholar.org This covalent mechanism involves a nucleophilic attack by the catalytic serine residue (Ser195) of thrombin on an electrophilic center of the inhibitor. This results in the transfer of the inhibitor's acyl group to the serine residue, thereby "trapping" it in an acylated, inactive state. mdpi.comsemanticscholar.org This covalent inhibition can be transient, as the acyl-enzyme complex may slowly hydrolyze. semanticscholar.org The covalent nature of the interaction was confirmed for a potent derivative (24e) using mass-shift assays, which showed an increase in thrombin's mass corresponding to the addition of the acyl moiety. mdpi.com While potent against thrombin, the studied series of acylated aminopyrazoles did not show significant inhibition of Factor XIIa (FXIIa), another serine protease involved in the contact activation pathway of coagulation. researchgate.netmdpi.com

| Compound | Target | IC50 (nM) | Notes | Reference |

| Acylated 1H-pyrazol-5-amine 24e | Thrombin | 16 | Covalent inhibitor, serine-trapping mechanism | mdpi.com |

| Acylated 1H-pyrazol-5-amine 34a | Thrombin | - | Potent inhibitor (16-80 nM range for series) | mdpi.com |

| Acylated 1H-pyrazol-5-amine 34b | Thrombin | - | Potent inhibitor (16-80 nM range for series) | mdpi.com |

| Acylated 1H-pyrazol-5-amine 9e | Thrombin | 165 | - | mdpi.com |

| Acylated 1H-pyrazol-5-amine 9g | Thrombin | 1300 | - | mdpi.com |

| Acylated aminopyrazoles (tested series) | Factor XIIa | > 5000 | No significant inhibition observed | mdpi.com |

Investigations into Receptor Binding and Ligand-Receptor Interactions

The biological effects of this compound derivatives are often initiated by their interaction with specific biological receptors. The substitution pattern on the pyrazole core dictates the affinity and selectivity for these targets. Research into various pyrazole-based compounds has revealed interactions with several key receptor families.

For instance, certain fused pyrazole derivatives, such as isochromeno[4,3-c]pyrazol-5(1H)-ones, have been evaluated for their ability to bind to benzodiazepine (B76468) receptors in the central nervous system. nih.gov Studies showed that the substitution pattern on the pyrazole-containing structure significantly influences its affinity for these receptors, with specific derivatives demonstrating notable displacement of radiolabeled ligands from bovine brain membranes. nih.gov

Furthermore, some pyrazole analogs have been shown to interact with receptors involved in pain and inflammation pathways. Studies on 4-(arylchalcogenyl)-1H-pyrazole analogs indicate that their antinociceptive effects may be associated with the activation of opioid receptors and the blockage of acid-sensing ion channels. nih.gov These ligand-receptor interactions underscore the diverse therapeutic potential of the pyrazole scaffold.

Antimicrobial Activity Studies

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. nih.govnih.gov Pyrazole derivatives have been extensively investigated as a promising class of compounds with a broad spectrum of antimicrobial activity. mdpi.com

Derivatives of the pyrazole nucleus are known to exhibit a wide range of antibacterial activities against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govtandfonline.com The mechanism of action for these compounds can vary, targeting different metabolic pathways essential for bacterial survival. nih.gov

One identified mechanism of action is the disruption of the bacterial cell wall or membrane. nih.gov For example, certain naphthyl-substituted pyrazole-derived hydrazones have been reported to be bactericidal against S. aureus and bacteriostatic against Acinetobacter baumannii due to their ability to compromise the integrity of the bacterial cell wall. nih.gov Other studies have focused on the inhibition of essential enzymes. In silico and subsequent in vitro studies have identified pyrazole derivatives that act as potent inhibitors of bacterial DNA gyrase, an enzyme critical for DNA replication, thereby preventing bacterial proliferation. nih.gov

The table below summarizes the antibacterial activity of selected pyrazole derivatives against various bacterial strains.

| Compound Type | Target Organism | Activity/Metric | Reference |

| Naphthyl-substituted pyrazole-hydrazones | S. aureus, A. baumannii | MIC: 0.78–1.56 μg/ml | nih.gov |

| Thiazolo-pyrazole derivatives | MRSA | MIC as low as 4 μg/ml | nih.gov |

| Pyrazole-1-sulphonamides | S. aureus, E. coli | Moderate activity | mdpi.com |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | S. pyogenes, S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae | Potent activity for some derivatives | nih.gov |

| 4-functionalized pyrazole derivatives | S. aureus ATCC 25923, E. coli ATCC 25922 | Pronounced effect | biointerfaceresearch.com |

Pyrazole derivatives have also demonstrated significant potential as antifungal agents, particularly against phytopathogenic fungi that pose a threat to agriculture. nih.govmdpi.com In vitro bioassays have been used to evaluate the efficacy of these compounds against a range of fungal species.

A study involving novel pyrazole carboxamides and isoxazolol pyrazole carboxylates tested their activity against four plant pathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov The results, obtained using the mycelium growth inhibition method, showed that several compounds displayed notable antifungal activity. nih.gov One isoxazole (B147169) pyrazole carboxylate derivative, in particular, exhibited potent activity against R. solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov

Another study on fluorinated 4,5-dihydro-1H-pyrazole derivatives assessed their effects on fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com Certain derivatives showed moderate but significant inhibition of fungal growth. mdpi.com The introduction of fluorine atoms into the molecular structure is a common strategy to enhance the biological activity of pesticides. mdpi.com The antifungal activity of some pyrazole derivatives is believed to stem from the inhibition of enzymes like proteinase K, as suggested by molecular docking studies. mdpi.com

The following table presents the antifungal activity of representative pyrazole derivatives.

| Compound Type | Target Organism | Activity/Metric (EC50/Inhibition %) | Reference |

| Isoxazolol pyrazole carboxylate (7ai) | R. solani | EC50: 0.37 μg/mL | nih.gov |

| Isoxazolol pyrazole carboxylate (7ai) | A. porri | EC50: 2.24 μg/mL | nih.gov |

| Fluorinated pyrazole aldehyde (H9) | S. sclerotiorum | 43.07% inhibition | mdpi.com |

| Fluorinated pyrazole aldehyde (H9) | F. culmorum | 46.75% inhibition | mdpi.com |

| Pyrazole derivative (3b) | A. niger | Inhibition Zone: 32.0 mm | nih.gov |

| Pyrazole derivative (3b) | A. flavus | Inhibition Zone: 30.0 mm | nih.gov |

Anticancer Potential through Specific Cellular Pathway Modulation

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives reported to exhibit cytotoxicity against a variety of cancer cell lines. ontosight.ainih.govsrrjournals.com Their mechanism of action often involves the modulation of specific cellular pathways that control cell growth, proliferation, and death. nih.gov

A primary focus of anticancer drug discovery is the inhibition of cancer cell proliferation. Pyrazole derivatives have shown significant antiproliferative activity against human cancer cell lines, including those from breast (MCF-7), lung (A549), leukemia (K562), and colon (HCT-116) cancers. mdpi.comnih.gov

In one study, a series of 1H-benzofuro[3,2-c]pyrazole and related pyrazole derivatives were synthesized and evaluated for their tumor cell growth inhibitory activity. mdpi.com While the benzofuro[3,2-c]pyrazoles were largely inactive, the simpler pyrazole analogues demonstrated potent activity. A methyl ester derivative was particularly active, inhibiting K562, MCF-7, and A549 cell growth with GI50 values of 0.021, 1.7, and 0.69 μM, respectively. mdpi.com This compound was identified as a tubulin polymerization inhibitor, a mechanism shared by several successful chemotherapy drugs. mdpi.com

Other research has identified pyrazole derivatives that act as inhibitors of key enzymes in cancer progression, such as PI3 kinase and cyclin-dependent kinases (CDKs). nih.gov For example, a pyrazole carbaldehyde derivative was found to be a potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. nih.gov Similarly, novel indole-pyrazole hybrids showed significant inhibitory activity toward CDK2, a crucial regulator of the cell cycle. nih.gov

The table below highlights the antiproliferative activity of various pyrazole derivatives.

| Compound Type | Cancer Cell Line | Activity/Metric (GI50/IC50) | Reference |

| Pyrazole methyl ester (5b) | K562 (Leukemia) | GI50: 0.021 μM | mdpi.com |

| Pyrazole methyl ester (5b) | A549 (Lung) | GI50: 0.69 μM | mdpi.com |

| 3,4-diaryl pyrazole (6) | Various (6 lines) | IC50: 0.06–0.25 nM | nih.gov |

| Pyrazole benzothiazole (B30560) hybrid (25) | HT29 (Colon) | IC50: 3.17 µM | nih.gov |

| Arylhydrazono-pyrazole (1) | HCT-116 (Colorectal) | IC50: 4.2 μM | nih.gov |

| 5-Aminopyrazole derivatives (5APs) | Various | Promising antiproliferative agents | dntb.gov.ua |

Inducing apoptosis, or programmed cell death, is a key strategy for eliminating cancer cells. researchgate.net Pyrazole derivatives have been shown to trigger apoptosis in cancer cells through various molecular pathways. nih.govnih.gov

Research has demonstrated that certain pyrazole compounds can induce cell cycle arrest, often at the G1 or G2/M phase, which is a common precursor to apoptosis. nih.govnih.gov For instance, a novel pyrazole derivative was found to cause significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cells and promote apoptosis. nih.gov This effect was linked to the inhibition of CDK2. nih.gov

The intrinsic and extrinsic pathways of apoptosis are often targeted. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, and inhibiting anti-apoptotic members like Bcl-2 is a promising therapeutic approach. nih.gov Molecular docking studies have shown that 1,3,5-trisubstituted-1H-pyrazole derivatives have a high binding affinity for the Bcl-2 protein, suggesting they can act as inhibitors. nih.gov Experimental evidence confirms that pyrazole-based compounds can induce apoptosis, as demonstrated by methods such as fluorescence microscopy showing morphological changes characteristic of apoptotic cells. researchgate.net Western blot analyses have further confirmed the inhibitory effects on target proteins like CDK2, validating the mechanism of action. nih.gov

Elucidation of Anti-inflammatory Properties and Underlying Mechanisms

Derivatives based on the pyrazole scaffold have demonstrated significant potential as anti-inflammatory agents. globalresearchonline.net Research indicates that their primary mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, leading to a reduction in the production of pro-inflammatory mediators. mdpi.comnih.gov

A principal mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by counteracting COX enzymes. cu.edu.eg The discovery of two isoforms, COX-1 (constitutively expressed for physiological functions) and COX-2 (induced during inflammation), has guided the development of selective COX-2 inhibitors to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Several pyrazole derivatives have shown promising results as selective COX-2 inhibitors, with some compounds exhibiting inhibitory activities comparable to the reference drug celecoxib. nih.govnih.gov

In vivo studies using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation, have substantiated the anti-inflammatory effects of these compounds. cu.edu.egnih.gov Certain novel pyrazole derivatives demonstrated better anti-inflammatory properties than the standard drug indomethacin (B1671933) in this assay. cu.edu.eg For example, in one study, the carboxyphenylhydrazone derivative (N7) was found to be more potent than its chlorophenyl counterpart in the cotton granuloma test, with a relative activity of 1.13 compared to celecoxib. nih.gov Another compound, N5, which features an acetyl group, showed increased anti-inflammatory activity and a significant boost in selectivity toward COX-2. nih.gov

Table 1: In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Assay | Activity/Result | Reference Drug | Source |

|---|---|---|---|---|

| Compound 10f | Carrageenan-induced paw edema | 64.93% inhibition | Indomethacin (60.8%) | cu.edu.eg |

| Compound 3 | Carrageenan-induced paw edema | 62.67% inhibition | Indomethacin (60.8%) | cu.edu.eg |

| Compound 8f | Carrageenan-induced paw edema | 61.12% inhibition | Indomethacin (60.8%) | cu.edu.eg |

| Compound N7 | Cotton granuloma test | Relative activity of 1.13 | Celecoxib | nih.gov |